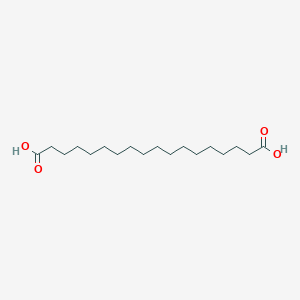

Octadecanedioic acid

Description

This compound has been reported in Arabidopsis thaliana and Pinus radiata with data available.

Properties

IUPAC Name |

octadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJOQKFENDDGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074331 | |

| Record name | Octadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Octadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

871-70-5 | |

| Record name | Octadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane-1,18-dioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANE-1,18-DIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid, a saturated long-chain dicarboxylic acid with an 18-carbon backbone, is a versatile molecule with significant applications in polymer synthesis, lubricants, and cosmetics. Its long aliphatic chain imparts unique properties such as flexibility and hydrophobicity, making it a valuable building block in the development of high-performance materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical transformations.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its long carbon chain results in a relatively high melting point and low solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₄ | [2] |

| Molecular Weight | 314.46 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 123-127 °C | [2][3] |

| Boiling Point | 250 °C (at 4 mmHg) | [1] |

| Solubility in Water | 148.5 µg/L at 25°C | [4] |

| Solubility in Organic Solvents | Soluble in organic solvents | [1] |

| pKa (Predicted) | 4.65 (Strongest Acidic) | [5] |

Chemical Properties

The chemical reactivity of this compound is primarily defined by its two terminal carboxylic acid groups. These groups can undergo typical reactions such as esterification and amidation.[3]

| Property | Description | Reference |

| Acidit y | As a dicarboxylic acid, it can donate two protons. The predicted pKa of the most acidic proton is 4.65. | [5] |

| Reactivity | The carboxylic acid groups can readily undergo esterification with alcohols to form diesters and amidation with amines to form diamides. These reactions are fundamental to its use in polymer synthesis.[3] | [3] |

| Stability | The compound is chemically stable under normal conditions. | [6][7] |

Experimental Protocols

Determination of Melting Point

Method: Capillary Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small amount of the this compound sample into a fine powder using a clean mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should have a sharp melting range of 1-2 °C.

Determination of Solubility

Method: Gravimetric Method

Apparatus:

-

Analytical balance

-

Thermostatic water bath or shaker

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe with a filter)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a conical flask.

-

Seal the flask and place it in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Transfer the saturated solution to a pre-weighed weighing bottle.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved.

-

Cool the weighing bottle in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the weighing bottle.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Determination of pKa by Potentiometric Titration

Method: Potentiometric Titration

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent mixture (e.g., water-ethanol) for dissolving the acid

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent mixture (as it is sparingly soluble in water) in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points (there will be two for a dicarboxylic acid).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.

-

The pKa values can be determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Filter the solution if any solid particles are present.

¹H NMR Analysis:

-

The spectrum will show a broad singlet for the acidic protons of the carboxylic acid groups, typically in the region of 10-13 ppm.

-

A triplet corresponding to the α-methylene protons (-CH₂-COOH) will appear around 2.2-2.4 ppm.

-

A multiplet for the β-methylene protons will be observed slightly upfield from the α-protons.

-

A large, complex multiplet in the region of 1.2-1.6 ppm will correspond to the remaining methylene (B1212753) protons in the long aliphatic chain.

¹³C NMR Analysis:

-

The carbonyl carbons of the carboxylic acid groups will appear in the region of 175-185 ppm.

-

The α-carbons will be found around 34 ppm.

-

The remaining methylene carbons will produce a series of peaks in the aliphatic region (20-35 ppm).

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Expected Absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

A strong C=O stretching band for the carbonyl group, typically appearing around 1700-1725 cm⁻¹.

-

C-H stretching bands for the aliphatic chain will be observed just below 3000 cm⁻¹.

-

A C-O stretching band will be present in the 1210-1320 cm⁻¹ region.

-

O-H bending vibrations may be seen around 1400 cm⁻¹ and 920 cm⁻¹.

c) Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Sample Preparation and Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent like methanol.

-

Add an internal standard if quantitative analysis is required.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dry residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the carboxylic acid groups. This increases the volatility of the compound for GC analysis.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph will separate the derivatized this compound from other components.

-

The mass spectrometer will then fragment the molecule, and a characteristic fragmentation pattern will be observed. The molecular ion peak of the di-TMS derivative would be expected at m/z 458.

Visualizations

Synthesis of Polyamide (Nylon) from this compound

The following diagram illustrates the polycondensation reaction between this compound and a diamine (e.g., hexamethylenediamine) to form a polyamide, commonly known as nylon.

Caption: Synthesis of a polyamide via polycondensation of this compound and a diamine.

Synthesis of Polyester (B1180765) from this compound

This diagram shows the formation of a polyester through the reaction of this compound with a diol (e.g., ethylene (B1197577) glycol).

Caption: Polyester synthesis from this compound and a diol.

Chemo-Enzymatic Synthesis of Dicarboxylic Acids from Oleic Acid

The following workflow illustrates a multi-step chemo-enzymatic route for the synthesis of dicarboxylic acids (exemplified by azelaic acid) from oleic acid, a common unsaturated fatty acid. This process is a more sustainable alternative to ozonolysis.

Caption: Chemo-enzymatic synthesis of dicarboxylic acids from oleic acid.

References

- 1. [PDF] Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route | Semantic Scholar [semanticscholar.org]

- 2. US20130131379A1 - Method for preparing carboxylic acids by oxidative cleavage of a vicinal diol - Google Patents [patents.google.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective conversion of stearic acid into high-added value this compound using air and transition metal acetate bromide catalyst: Kinetics, pathway and process optimization - Arabian Journal of Chemistry [arabjchem.org]

- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]

Octadecanedioic acid CAS number and molecular weight

For researchers, scientists, and professionals in drug development, a clear understanding of the fundamental physicochemical properties of octadecanedioic acid is essential. This document provides the core identification and molecular weight information for this long-chain dicarboxylic acid.

Physicochemical Properties

The key identifiers and molecular weight of this compound are summarized in the table below. This data is fundamental for experimental design, analytical method development, and chemical synthesis.

| Parameter | Value | References |

| CAS Number | 871-70-5 | [1][2][3][4][5][6] |

| Molecular Formula | C18H34O4 | [1][2][4] |

| Molecular Weight | 314.46 g/mol | [2][3][5] |

Note: Minor variations in molecular weight may be reported based on computational methods and isotopic composition. The provided value is a commonly accepted figure.

Logical Relationship of Core Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

References

Unlocking Nature's Bounty: A Technical Guide to the Natural Sources of Octadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a valuable platform chemical with burgeoning applications in the synthesis of high-performance polymers, lubricants, adhesives, and pharmaceuticals. As industries pivot towards sustainable and bio-based feedstocks, the exploration of natural sources for such chemical building blocks has gained paramount importance. This technical guide provides an in-depth exploration of the primary natural sources of this compound, detailing its occurrence in the plant kingdom and its production through microbial fermentation. The guide summarizes quantitative data, outlines detailed experimental protocols for extraction and analysis, and visualizes the key biosynthetic pathways involved.

Plant-Derived this compound: The Role of Suberin

The primary reservoir of this compound in the plant kingdom is suberin, a complex lipophilic polyester (B1180765) found in the cell walls of specific tissues. Suberin forms protective barriers in roots, bark, and seed coats, regulating the passage of water and solutes and defending against pathogens. Long-chain α,ω-dicarboxylic acids are integral structural components of the suberin polymer.

Notable Plant Sources

Research has identified several plant species as sources of suberin rich in C18 dicarboxylic acids. Among the most studied are:

-

Arabidopsis thaliana : The root suberin of this model plant is a well-characterized source of this compound and its unsaturated precursor, octadec-9-ene-1,18-dioic acid.

-

Pinus radiata (Radiata Pine) : The bark of this commercially important pine species contains suberin, which upon depolymerization, yields a mixture of fatty acid derivatives, including C18 dicarboxylic acids.

Quantitative Analysis of Suberin Monomers

The composition of suberin can vary significantly between plant species and even different tissues within the same plant. The following tables summarize the quantitative data on the dicarboxylic acid content in the suberin of Arabidopsis thaliana and provide a general overview for Pinus radiata.

Table 1: Aliphatic Monomer Composition of Root Suberin in Arabidopsis thaliana

| Monomer Class | Chemical Name | Relative Abundance (%) |

| α,ω-Dicarboxylic Acids | Octadec-9-ene-1,18-dioic acid | ~24 |

| Hexadecanedioic acid | Present | |

| ω-Hydroxy Fatty Acids | ω-Hydroxyoctadecenoic acid | ~43 |

| Fatty Acids | Docosanoic acid | Present |

| Primary Fatty Alcohols | C18-C22 Alcohols | ~5 |

Note: Data is compiled from studies on 5-week-old Arabidopsis plants. The saturated this compound is formed from its unsaturated precursor.

Table 2: General Composition of Lipophilic Extractives from Pinus radiata Bark

| Compound Class | Examples | Presence |

| Dicarboxylic Acids (from Suberin) | This compound | Present |

| Fatty Acids | Palmitic acid, Stearic acid | Abundant |

| Resin Acids | Abietic acid, Pimaric acid | Abundant |

| Fatty Alcohols | Present | |

| Sterols | Present |

Microbial Production of this compound

Microbial fermentation presents a promising and highly efficient alternative for the production of long-chain dicarboxylic acids. Genetically engineered yeasts, particularly Candida tropicalis, have been developed to convert fatty acids into their corresponding α,ω-dicarboxylic acids with high yields.

Key Microorganism and Substrates

-

Microorganism : Candida tropicalis is the most extensively studied and engineered yeast for this bioconversion. Wild-type strains possess the necessary enzymatic machinery, and metabolic engineering has significantly enhanced their productivity.

-

Substrates : The primary feedstocks for microbial production of this compound are C18 fatty acids, such as:

-

Oleic acid (C18:1) : Readily available from vegetable oils.

-

Stearic acid (C18:0) : A saturated fatty acid also found in plant and animal fats.

-

Quantitative Yields from Microbial Fermentation

Metabolic engineering strategies, primarily involving the disruption of the β-oxidation pathway, have led to impressive conversion rates.

Table 3: Production of C18 Dicarboxylic Acids by Engineered Candida tropicalis

| Substrate | Product | Conversion Efficiency (%) | Reported Yields |

| Oleic Acid | Octadec-9-ene-1,18-dioic acid | Up to 100 | Titers of 100-200 g/L have been reported in fed-batch fermentations. |

| Fatty Acids (general C12-C22) | Corresponding Dicarboxylic Acids | Up to 100 | - |

Note: The conversion of oleic acid first yields the unsaturated dicarboxylic acid, which can be subsequently hydrogenated to produce this compound.

Biosynthetic Pathways

The natural synthesis of this compound in both plants and microbes proceeds via the ω-oxidation of C18 fatty acids.

Biosynthesis of Suberin Monomers in Plants

In plants, the biosynthesis of dicarboxylic acid monomers for suberin polymerization begins with long-chain fatty acids.

Biosynthesis pathway of long-chain dicarboxylic acids

An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Dicarboxylic Acids

Abstract

Long-chain dicarboxylic acids (LCDAs) are linear, bifunctional molecules that serve as valuable platform chemicals for the synthesis of high-performance polymers, lubricants, fragrances, and adhesives. The microbial biosynthesis of LCDAs from renewable feedstocks offers a sustainable alternative to petrochemical-based production methods. This technical guide provides a detailed examination of the core biosynthetic pathways for LCDAs, focusing on the enzymatic steps, quantitative data, and key experimental methodologies. All pathways and experimental workflows are visualized with diagrams to facilitate a clear understanding of the underlying biological processes.

Core Biosynthetic Pathways

The primary route for the microbial synthesis of LCDAs from fatty acids or n-alkanes is the ω-oxidation pathway .[1][2][3][4][5] This pathway modifies the terminal methyl group (the ω-carbon) of the aliphatic chain, converting it into a carboxylic acid group, thereby forming an α,ω-dicarboxylic acid.

ω-Oxidation of Fatty Acids

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid is a three-step enzymatic cascade.[2][5][6]

-

ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group of a fatty acid to form a ω-hydroxy fatty acid. This critical, often rate-limiting, step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[5][7][8][9] This enzyme complex requires a partnered NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the CYP heme center.[5]

-

Alcohol Oxidation : The resulting ω-hydroxy fatty acid is oxidized to a ω-oxo fatty acid (an aldehyde) by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[4][5]

-

Aldehyde Oxidation : Finally, the ω-oxo fatty acid is converted to the corresponding dicarboxylic acid by an aldehyde dehydrogenase (ALDH).[4][5]

Caption: The ω-oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Biosynthesis from n-Alkanes

n-Alkanes are another common substrate for LCDA production, particularly in yeasts like Candida tropicalis.[10][11] The pathway begins with terminal oxidation to form a fatty acid, which then proceeds through the ω-oxidation pathway described above.

-

Alkane Hydroxylation : The n-alkane is first hydroxylated at the terminal carbon to produce a primary alcohol. This is catalyzed by an alkane hydroxylase, which can be a CYP enzyme or a non-heme iron integral membrane protein like AlkB.[12][13]

-

Alcohol and Aldehyde Oxidation : The primary alcohol is sequentially oxidized to an aldehyde and then to a monocarboxylic fatty acid by alcohol and aldehyde dehydrogenases, respectively.[13]

-

Entry into ω-Oxidation : The newly synthesized fatty acid serves as the substrate for the ω-oxidation pathway (Section 1.1) to be converted into a dicarboxylic acid.

Caption: Biosynthetic route from n-alkanes to long-chain dicarboxylic acids.

Quantitative Data of Key Enzymes

The efficiency and substrate specificity of the biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The table below summarizes representative kinetic data for key enzymes involved in LCDA synthesis.

| Enzyme Family | Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| CYP ω-Hydroxylase | Human CYP4A11 | Lauric Acid (C12) | 4.7 | 7.3 | [14] |

| CYP ω-Hydroxylase | Human CYP4A11 | Myristic Acid (C14) | - | 2.1 | [14] |

| CYP ω-Hydroxylase | Human CYP2E1 | Lauric Acid (C12) | 5.8 | 3.8 | [14] |

| CYP ω-Hydroxylase | Human CYP2E1 | Myristic Acid (C14) | - | 2.4 | [14] |

Experimental Protocols

Whole-Cell Biotransformation for LCDA Production

This protocol outlines a general workflow for assessing the capability of an engineered microbial strain to produce LCDAs from a fatty acid substrate.

Caption: General experimental workflow for whole-cell LCDA biosynthesis.

Methodology Details:

-

Cell Culture : An engineered strain (e.g., E. coli or S. cerevisiae) harboring the genes for the ω-oxidation pathway is grown in a suitable production medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction and Substrate Feeding : Expression of the recombinant enzymes is induced. The fatty acid substrate is then added to the culture. To improve substrate availability, a surfactant or co-solvent may be included.

-

Biotransformation : The culture is incubated for an extended period (e.g., 48 hours) to allow for the conversion of the fatty acid to the dicarboxylic acid.

-

Extraction and Quantification : A sample of the culture broth is centrifuged, and the supernatant is collected. The supernatant is acidified (e.g., to pH 2 with HCl) and the dicarboxylic acids are extracted with an organic solvent like ethyl acetate. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups are typically derivatized to their methyl esters.[15] Quantification is performed by comparing the product peak area to a standard curve.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers and yields of LCDAs, rational metabolic engineering of the host microorganism is essential. The primary goals are to increase the metabolic flux towards the desired product and prevent its degradation.

-

Pathway Enhancement : Overexpression of the rate-limiting enzyme, typically the cytochrome P450 monooxygenase and its reductase partner, is a common strategy to boost the pathway's overall throughput.[10]

-

Blocking Competing Pathways : The primary competing pathway is β-oxidation, which degrades both the fatty acid substrate and the dicarboxylic acid product.[2] Deleting key genes in the β-oxidation pathway (e.g., POX1 in yeast, which encodes acyl-CoA oxidase) is a critical step to prevent product loss and channel precursors towards ω-oxidation.[16]

-

Cofactor Regeneration : The ω-hydroxylation step is dependent on the cofactor NADPH. Engineering the host's central metabolism to increase the availability of NADPH can further enhance the efficiency of the CYP-catalyzed reaction.

References

- 1. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Biosynthesis of Mid- and Long-Chain Dicarboxylic Acids Using Terminally Oxidizing Unconventional Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medsciencegroup.com [medsciencegroup.com]

- 15. osti.gov [osti.gov]

- 16. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]

Octadecanedioic Acid: A Comprehensive Technical Guide on its History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanedioic acid (ODDA), a long-chain dicarboxylic acid, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines, including polymer chemistry, lubrication technology, and more recently, pharmaceutical sciences. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of this compound. It details the evolution of its production from early chemical syntheses to modern biotechnological methods. This document consolidates key experimental protocols, presents quantitative data in a comparative format, and visualizes relevant biochemical pathways to serve as a comprehensive resource for researchers and professionals in related fields.

Introduction

This compound (HOOC-(CH₂)₁₆-COOH), also known as 1,18-octadecanedioic acid, is a saturated α,ω-dicarboxylic acid. Its long C₁₈ aliphatic chain imparts unique physical and chemical properties, making it a valuable building block for high-performance polymers, such as polyamides and polyesters, where it enhances flexibility and durability.[1] Furthermore, its biocompatibility and biodegradability have opened avenues for its use in cosmetic formulations and advanced drug delivery systems.[1] This guide delves into the scientific journey of this versatile molecule, from its initial synthesis to its current-day applications.

History and Discovery

While pinpointing the exact moment of the first synthesis of this compound is challenging based on currently available literature, the pioneering work on long-chain α,ω-dicarboxylic acids by P. Chuit and J. Hausser in 1929 laid the fundamental groundwork for the synthesis of such molecules.[2] Their research, published in Helvetica Chimica Acta, described methods for the preparation of a series of long-chain dicarboxylic acids, contributing significantly to the field of organic synthesis.

Early research into long-chain dicarboxylic acids was primarily driven by the burgeoning polymer industry. The ability of these molecules to form long-chain polymers with desirable properties spurred further investigation into efficient and scalable synthesis methods. The historical development of synthetic routes has seen a transition from classical chemical oxidation methods to more sustainable and selective biotechnological approaches.

Chemical Synthesis of this compound

The chemical synthesis of this compound has traditionally relied on the oxidation of C₁₈ fatty acids, primarily oleic acid and stearic acid.

Oxidation of Oleic Acid

The most common method for synthesizing this compound is through the oxidative cleavage of oleic acid (cis-9-octadecenoic acid). This process breaks the double bond in the oleic acid molecule, yielding two nine-carbon dicarboxylic acids, azelaic acid and pelargonic acid. To obtain this compound from oleic acid, a different approach involving the initial hydrogenation of oleic acid to stearic acid is required, followed by terminal oxidation.

A historically significant method for the cleavage of the double bond in oleic acid is ozonolysis. This reaction, when followed by an oxidative workup, yields azelaic acid and pelargonic acid.[3][4][5][6][7][8]

Experimental Protocol: Ozonolysis of Oleic Acid (Illustrative)

-

Materials: Oleic acid, methanol (B129727), ozone (O₃), hydrogen peroxide (H₂O₂), formic acid.

-

Procedure:

-

Dissolve oleic acid in methanol in a reaction vessel equipped with a gas inlet tube.

-

Cool the solution and bubble a stream of ozone-enriched oxygen through it until the reaction is complete (indicated by a color change or chromatographic analysis).

-

Decompose the resulting ozonide by adding a mixture of hydrogen peroxide and formic acid.

-

Heat the mixture to complete the oxidation of the cleavage products to dicarboxylic acids.

-

Separate and purify the resulting azelaic and pelargonic acids. While this method does not directly yield this compound, it is a historically important method for dicarboxylic acid synthesis from C18 fatty acids.

-

Oxidation of Stearic Acid

The direct synthesis of this compound can be achieved through the terminal oxidation of stearic acid (octadecanoic acid). This method involves selectively oxidizing the terminal methyl groups of the stearic acid molecule.

Experimental Protocol: Catalytic Oxidation of Stearic Acid

-

Materials: Stearic acid, acetic acid (solvent), cobalt(II) acetate (B1210297) catalyst, manganese(II) acetate catalyst, hydrogen bromide (promoter), compressed air.

-

Procedure:

-

Charge a high-pressure reactor with stearic acid, acetic acid, cobalt(II) acetate, manganese(II) acetate, and hydrogen bromide.

-

Seal the reactor and pressurize with air.

-

Heat the mixture to the desired reaction temperature (e.g., 150-200°C) with constant stirring.

-

Maintain the pressure by continuously feeding air to the reactor.

-

After the reaction period, cool the reactor, depressurize, and collect the product mixture.

-

Isolate and purify the this compound from the reaction mixture through crystallization or chromatography.

-

Table 1: Quantitative Data for Chemical Synthesis of this compound

| Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) | Reference |

| Catalytic Oxidation | Stearic Acid | Co(OAc)₂, Mn(OAc)₂, HBr, Air | 150-200 | 20-40 | ~80 | >95 | (Illustrative, based on similar processes) |

| Ozonolysis (for C9 diacid) | Oleic Acid | O₃, H₂O₂, HCOOH | - | - | >95 (for azelaic acid) | High | [3] |

Biotechnological Synthesis of this compound

In recent years, biotechnological methods employing microorganisms have gained prominence for the production of long-chain dicarboxylic acids due to their high selectivity, milder reaction conditions, and use of renewable feedstocks. The yeast Candida tropicalis is particularly effective in converting n-alkanes and fatty acids into dicarboxylic acids through its ω-oxidation pathway.[9][10][11][12][13]

Mechanism of ω-Oxidation in Candida tropicalis

The microbial synthesis of this compound from n-octadecane or stearic acid proceeds via the ω-oxidation pathway. This pathway involves a series of enzymatic reactions that introduce a carboxylic acid group at the terminal methyl carbon of the fatty acid. To enhance the yield of dicarboxylic acids, the competing β-oxidation pathway, which degrades fatty acids for energy, is often genetically blocked in industrial strains.[10]

Experimental Protocol: Fermentation of n-Octadecane by Candida tropicalis

-

Materials: Candida tropicalis strain (potentially with disabled β-oxidation), fermentation medium (containing nitrogen source, phosphate, trace elements), n-octadecane (substrate), pH buffer.

-

Procedure:

-

Cultivate the Candida tropicalis strain in a suitable growth medium.

-

Inoculate the production fermentation medium with the seed culture.

-

Add n-octadecane to the fermenter as the carbon source. The substrate can be fed in batches or continuously.

-

Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and aeration.

-

Monitor the consumption of the substrate and the production of this compound using gas chromatography or other analytical techniques.

-

After the fermentation is complete, separate the cells from the broth.

-

Extract and purify the this compound from the fermentation broth.

-

Table 2: Quantitative Data for Biotechnological Synthesis of Dicarboxylic Acids

| Organism | Substrate | Key Process Parameters | Product | Titer (g/L) | Yield (g/g substrate) | Reference |

| Candida tropicalis | n-Dodecane | Fed-batch, pH control | Dodecanedioic acid | >100 | - | [13] |

| Candida tropicalis | Fatty acids | Engineered strain (β-oxidation blocked) | Long-chain dicarboxylic acids | High | ~1.0 | [10] |

Signaling and Metabolic Pathways

While this compound itself is not a primary signaling molecule in the well-characterized pathways, it is closely related to the "octadecanoid pathway" in plants, which is crucial for defense signaling.[14][15][16][17][18] This pathway leads to the synthesis of jasmonic acid, a key hormone in plant defense against herbivores and pathogens. The biosynthesis of jasmonic acid starts from α-linolenic acid (an 18-carbon fatty acid) and involves a series of enzymatic steps.

The metabolic fate of this compound in mammals involves ω-oxidation followed by peroxisomal β-oxidation.[19] This pathway serves as an alternative route for fatty acid metabolism.

The Octadecanoid Pathway in Plants (Simplified)

Caption: Simplified overview of the octadecanoid pathway leading to jasmonic acid.

Metabolic Pathway of this compound

Caption: Metabolic pathway of long-chain dicarboxylic acids via ω- and β-oxidation.

Conclusion

This compound has transitioned from a specialty chemical to a molecule with broad industrial and emerging pharmaceutical relevance. Its synthesis has evolved from classical chemical oxidation methods to highly efficient and sustainable biotechnological routes. This guide has provided a comprehensive overview of the history, discovery, and detailed synthesis protocols for this compound, along with insights into its metabolic and related signaling pathways. The compiled data and visualizations aim to serve as a valuable technical resource for scientists and researchers, fostering further innovation in the application of this versatile dicarboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reference:Chuit P:Hausser J:,Helv. Chim. Acta,1929,12,463 - lipidbank_wiki [lipidbank.jp]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. Oleic acid - Wikipedia [en.wikipedia.org]

- 9. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.tees.ac.uk [research.tees.ac.uk]

- 13. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Octadecanoid pathway - Wikipedia [en.wikipedia.org]

- 17. Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octadecanedioic Acid and Its Derivatives

Introduction

This compound (ODDA), a long-chain α,ω-dicarboxylic acid, is a versatile chemical compound with the molecular formula C18H34O4.[1][2][3] Its linear eighteen-carbon backbone terminated by two carboxylic acid groups imparts a unique combination of flexibility and reactivity, making it a valuable monomer and chemical intermediate in various industries.[4] This guide provides a comprehensive technical overview of this compound and its derivatives, focusing on its synthesis, physicochemical properties, and burgeoning applications in polymer science, cosmetics, and pharmaceuticals, with a particular emphasis on its relevance to drug development.

Physicochemical and Chemical Properties

The distinct properties of this compound are dictated by its long aliphatic chain and dual carboxylic acid functionalities. It typically appears as a white crystalline solid at room temperature.[1][2][4] Its long carbon chain makes it only slightly soluble in water but soluble in many organic solvents.[1][2] The terminal carboxylic acid groups are the primary sites of reactivity, readily undergoing reactions such as esterification and amidation to form a wide range of derivatives.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 871-70-5 | [1][2][4] |

| Molecular Formula | C18H34O4 | [1][2][3] |

| Molecular Weight | 314.46 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | White crystalline solid/powder | [1][2][4] |

| Melting Point | 123-127°C | [1][4] |

| Boiling Point | 250°C (at 4 mmHg) | [1][2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [1][2] |

Synthesis and Derivatives

This compound can be synthesized through several chemical routes, often starting from readily available fatty acids. A common industrial method involves the oxidation of oleic acid.[1][2] Other approaches include the carbonylation of 1,17-octadecadiene and electrochemical synthesis.[1] More recently, biotechnological and "green chemistry" approaches, such as enzymatic and photocatalytic oxidation, are being explored to provide more sustainable production methods.[1]

One of the most important derivatives is dimethyl octadecanedioate, formed via the Fischer esterification of this compound with methanol (B129727). This diester serves as a crucial intermediate in the synthesis of polymers, fragrances, and lubricants.[5]

Experimental Protocol: Fischer Esterification for Dimethyl Octadecanedioate Synthesis

This protocol outlines the laboratory-scale synthesis of dimethyl octadecanedioate from this compound.[5]

Materials:

-

This compound (C18H34O4)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric acid (H2SO4)

-

5% aqueous Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

1000 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1000 mL round-bottom flask, combine this compound (20.5 g, 63.7 mmol) and 600 mL of methanol.[5]

-

While stirring gently, carefully add 10 drops of concentrated sulfuric acid to the mixture.[5]

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Continue stirring. The this compound should dissolve as the temperature increases.[5]

-

Maintain the reflux for 16 hours to ensure the reaction proceeds to completion.[5]

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. The product, dimethyl octadecanedioate, will start to crystallize out of the solution as a colorless solid.[5]

-

Isolation and Purification: Collect the crystallized product by filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acid and unreacted starting material.[5]

-

Drying: Dry the purified product under vacuum to obtain dimethyl octadecanedioate as a colorless powder.[5]

Diagram: General Synthesis Workflow

Caption: Fischer esterification workflow for dimethyl octadecanedioate.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, from industrial polymers to specialized pharmaceutical formulations.

Polymer Production: As a dicarboxylic acid, ODDA is a key monomer for producing high-performance polyamides and polyesters. The long aliphatic chain imparts flexibility, chemical resistance, and thermal stability to the resulting polymers, making them suitable for engineering plastics, fibers, and specialty films.[1][2]

Lubricants and Greases: The thermal stability of ODDA derivatives makes them excellent additives for high-temperature lubricants and greases, where they help maintain a stable viscosity across a wide temperature range.[1]

Cosmetics and Personal Care: In the cosmetics industry, ODDA is used as an alternative to azelaic acid for skin brightening. It can help address hyperpigmentation by reducing melanin (B1238610) production.[6] Its derivatives, such as esters, are used as emollients in creams, lotions, and other topical formulations.[4]

Pharmaceuticals and Drug Delivery: The biocompatibility and biodegradability of ODDA make it a material of interest for drug delivery systems.[1] It can be used to create sustained-release drug formulations, where it acts as a carrier or matrix to control the release of active pharmaceutical ingredients (APIs).[1] Its ester derivatives, such as dodecyl stearate, are being explored for the formulation of solid lipid nanoparticles (SLNs), which are colloidal carriers for enhancing drug stability and bioavailability.[7]

Table 2: Summary of Applications

| Industry/Field | Specific Application | Function/Benefit | References |

| Polymer Chemistry | Monomer for Polyamides, Polyesters | Enhances flexibility, thermal stability, chemical resistance | [1][2] |

| Industrial | Lubricants, Greases, Adhesives | High-temperature stability, viscosity control | [1][8] |

| Cosmetics | Skin brightening agents, Emollients | Reduces hyperpigmentation, skin conditioning | |

| Pharmaceuticals | Sustained-release drug formulations | Biocompatible and biodegradable drug carrier | [1] |

| Drug Delivery | Solid Lipid Nanoparticles (SLNs) | Lipid matrix for controlled API release | [7] |

| Drug Formulation | Excipient (Lubricant, Binder) | Improves tablet manufacturing and drug stability | [9] |

The Octadecanoid Signaling Pathway

In biological systems, particularly in plants, 18-carbon fatty acids are precursors to a class of signaling molecules known as octadecanoids.[10] This pathway is central to plant defense mechanisms against pathogens and herbivores.[11] While this compound itself is not the primary signaling molecule in this pathway, the pathway illustrates the biological transformation of C18 fatty acids into potent regulators.

The pathway begins with the release of α-linolenic acid (an 18-carbon fatty acid) from chloroplast membranes in response to stress signals like wounding or pathogen attack.[12][13] This precursor is then converted through a series of enzymatic steps into the plant hormone jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA).[11][12] These molecules act as signal transducers, activating genes responsible for the synthesis of defense proteins and antimicrobial compounds.[11] Understanding these natural pathways can provide insights for developing new therapeutic agents that modulate related lipid signaling pathways in other organisms.

Diagram: Simplified Octadecanoid Pathway in Plants

Caption: The plant octadecanoid pathway leading to jasmonic acid.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound: Properties, Applications, Synthesis, and Comparative Analysis - China Chemical Manufacturer [longchangextracts.com]

- 3. This compound | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. datamintelligence.com [datamintelligence.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. alapolystabs.com [alapolystabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Octadecanedioic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a versatile molecule with increasing applications in polymer synthesis, lubricants, cosmetics, and importantly, in the pharmaceutical industry as a component in drug delivery systems.[1][2][3] Its long aliphatic chain and terminal carboxylic acid groups impart unique physicochemical properties that are leveraged in the formulation of advanced materials and therapeutics. A critical parameter governing its utility, particularly in drug development and manufacturing, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents the available data to aid researchers and scientists in their formulation and development efforts.

Data Presentation: Solubility of this compound

The limited quantitative data found is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL (318.01 mM) | Requires sonication to dissolve.[6] |

| Methanol | Hot | Soluble | The exact temperature and solubility value are not specified.[7] |

| Various Organic Solvents | 25 | < 1 mg/mL | This is a general in-vitro solubility test result and the specific solvents are not detailed. |

It is important to note that the solubility of dicarboxylic acids is influenced by the length of the carbon chain. Generally, water solubility decreases with increasing chain length, making long-chain dicarboxylic acids like this compound practically insoluble in water.[8][9] The solubility in organic solvents is dependent on factors such as the polarity of the solvent and its ability to form hydrogen bonds with the carboxylic acid groups.[10] For instance, stearic acid (octadecanoic acid), a monocarboxylic acid with the same carbon chain length, shows higher solubility in less polar solvents like ethyl acetate (B1210297) compared to more polar solvents like methanol.[11][12] A similar trend can be anticipated for this compound, although the presence of a second carboxylic acid group will influence its interaction with polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation design, and ensuring product quality. The following section details established methodologies for measuring the solubility of a solid compound like this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials or flasks. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Add a precise volume or weight of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker.

-

Agitate the samples at a constant speed to facilitate dissolution and ensure homogeneity. The equilibration time can vary from 24 to 72 hours, depending on the solvent and the solute. It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A suitable stationary phase (e.g., C18) and mobile phase must be chosen. The eluent can be monitored using a UV detector if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

-

Gas Chromatography (GC): The carboxylic acid groups may need to be derivatized (e.g., esterified) to increase volatility before analysis.

-

Titration: Acid-base titration with a standardized solution of a base (e.g., sodium hydroxide) can be used to determine the concentration of the acidic solute.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simple but may be less accurate for solvents with high boiling points.

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

-

Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solution of known composition becomes saturated upon cooling or a slurry of known composition becomes a clear solution upon heating.

Principle: A solid-liquid mixture of known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific composition.

Detailed Methodology:

-

Preparation:

-

Accurately weigh a known amount of this compound and the desired solvent into a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

-

Heating and Observation:

-

The mixture is heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.

-

Visually observe the solution for the disappearance of the last solid particles. The temperature at this point is the dissolution temperature.

-

-

Cooling and Observation (Optional but recommended for confirmation):

-

The clear solution is then cooled at a slow, controlled rate.

-

The temperature at which the first crystals appear (cloud point) is recorded.

-

The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature for that composition.

-

-

Data Collection:

-

Repeat the experiment with different compositions of solute and solvent to generate a solubility curve as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Logical Relationships in Solubility Studies

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these relationships is key to predicting and controlling solubility.

Caption: Factors influencing the solubility of this compound.

While this compound holds significant promise in various industrial and pharmaceutical applications, a comprehensive, publicly available dataset of its solubility in common organic solvents is currently lacking. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to determine this critical parameter for their specific needs. The isothermal shake-flask method remains the gold standard for generating reliable equilibrium solubility data. Understanding the interplay between the physicochemical properties of this compound, the chosen solvent, and the experimental conditions is paramount for successful formulation and process development. The generation and dissemination of such solubility data would be of immense value to the scientific community.

References

- 1. longchangextracts.com [longchangextracts.com]

- 2. CAS 871-70-5: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. This compound 871-70-5 [mingyuanchemical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 871-70-5 [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000782) [hmdb.ca]

- 9. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 10. scienceasia.org [scienceasia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Solid State: A Technical Guide to the Crystal Structure of Octadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of octadecanedioic acid (C₁₈H₃₄O₄), a long-chain α,ω-dicarboxylic acid of significant interest in materials science and pharmaceutical applications. While a definitive, publicly available single-crystal X-ray diffraction study for this compound is not readily accessible, this document outlines the expected structural characteristics, molecular packing, and the detailed experimental protocols required for its determination. The information presented is based on the well-established crystallographic trends observed for other long-chain dicarboxylic acids.

Introduction to the Crystallography of Long-Chain Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids are characterized by a linear aliphatic chain capped at both ends by carboxylic acid functional groups. Their solid-state structures are predominantly governed by a delicate interplay of hydrogen bonding between the carboxyl groups and van der Waals interactions along the hydrocarbon chains. These interactions dictate the overall molecular conformation, crystal packing, and ultimately, the material's physicochemical properties such as melting point, solubility, and mechanical strength.

The crystal structures of these compounds typically exhibit a layered arrangement, with the molecules aligned in parallel sheets. Within these sheets, the primary organizing force is the formation of strong hydrogen bonds between the carboxylic acid moieties of adjacent molecules, often leading to the formation of infinite chains or dimeric motifs. The hydrophobic aliphatic chains then pack together between these hydrogen-bonded layers.

Anticipated Crystallographic Data for this compound

Based on the known crystal structures of homologous long-chain dicarboxylic acids, such as dodecanedioic acid, the following crystallographic parameters are anticipated for this compound. It is important to note that these are predictive values and require experimental verification. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a possibility and could lead to different unit cell parameters and space groups.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~5.0 - 6.0 |

| b (Å) | ~7.5 - 8.5 |

| c (Å) | > 50 (reflecting the long chain length) |

| α (°) | 90 (for monoclinic) or variable (for triclinic) |

| β (°) | > 90 (for monoclinic) or variable (for triclinic) |

| γ (°) | 90 (for monoclinic) or variable (for triclinic) |

| Volume (ų) | Highly dependent on the exact cell parameters |

| Z (molecules/unit cell) | 2 or 4 |

Table 2: Anticipated Key Bond Lengths and Angles

| Bond/Angle | Expected Value |

| C-C (aliphatic) | ~1.52 - 1.54 Å |

| C-C (carboxyl) | ~1.48 - 1.52 Å |

| C=O | ~1.20 - 1.25 Å |

| C-O | ~1.28 - 1.33 Å |

| O-H | ~0.95 - 1.05 Å |

| O-C=O | ~120 - 125° |

| C-C-O | ~110 - 115° |

| C-C-C | ~112 - 115° |

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, as detailed below.

Synthesis and Purification of this compound

High-purity this compound is a prerequisite for the growth of single crystals suitable for X-ray diffraction. A typical synthesis route involves the oxidation of oleic acid or other C18 unsaturated fatty acids. Purification is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to remove any impurities that might hinder crystal growth.

Single Crystal Growth

The growth of high-quality single crystals is often the most critical and challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly in a controlled environment. The slow removal of the solvent promotes the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates and displacement parameters.

Visualizing the Process: Experimental Workflow

The logical flow of determining the crystal structure of this compound can be visualized as follows:

Molecular Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding between the terminal carboxyl groups. This will likely result in the formation of infinite, hydrogen-bonded chains, a common motif in α,ω-dicarboxylic acids. The long aliphatic chains of neighboring molecules are then anticipated to pack in a parallel fashion, stabilized by van der Waals forces.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation and public deposition, the principles outlined in this technical guide provide a robust framework for its determination and a scientifically grounded prediction of its key structural features. For researchers in materials science and drug development, understanding the likely solid-state arrangement of this long-chain dicarboxylic acid is crucial for predicting its behavior and designing novel materials and formulations with tailored properties. The detailed experimental protocols provided herein serve as a practical guide for undertaking such a crystallographic investigation.

A Technical Guide to the Spectroscopic Analysis of Octadecanedioic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octadecanedioic acid, a long-chain dicarboxylic acid. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms within the molecule.

The proton NMR spectrum of this compound is characterized by signals from the carboxylic acid protons and the methylene (B1212753) protons of the long aliphatic chain.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | ~12.0 | Broad Singlet | The chemical shift can vary with concentration and solvent due to hydrogen bonding.[1] |

| α-CH₂ | 2.18 | Triplet | Protons on the carbon adjacent to the carbonyl group. |

| β-CH₂ | 1.48 | Quintet | Protons on the second carbon from the carbonyl group. |

| Bulk -CH₂- | 1.24 | Multiplet | Protons of the central methylene groups in the aliphatic chain.[1][2] |

Data acquired in DMSO-d6 at 400/600 MHz.[1][2][3][4]

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 175 - 185 | The carboxyl carbon signal is typically found in this downfield region.[5] |

| α-CH₂ | ~34 | Carbon adjacent to the carbonyl group. |

| β-CH₂ | ~29 | Carbon second from the carbonyl group. |

| Bulk -CH₂- | 25 - 30 | Overlapping signals from the central methylene carbons. |

A general procedure for obtaining NMR spectra of a dicarboxylic acid like this compound is as follows:[7][8]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]

-

Transfer: Transfer the prepared solution into a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Typical parameters for a 400 MHz spectrometer are:

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and apply a Fourier transform. The resulting spectrum should be phased and calibrated using the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group.

Table 3: IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H | 3300 - 2500 | Strong, Very Broad | Carboxylic acid O-H stretching, often overlapping with C-H stretches.[5][9] |

| C-H | 2915, 2848 | Strong, Sharp | Aliphatic C-H stretching. |

| C=O | 1760 - 1690 | Strong, Sharp | Carbonyl stretching of the carboxylic acid, which often appears around 1700 cm⁻¹ due to hydrogen bonding in the dimeric form.[5][9][10] |

| C-O | 1320 - 1210 | Medium | C-O stretching.[9] |

| O-H | 1440 - 1395, 950 - 910 | Medium, Broad | O-H bending.[9] |

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method.

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Notes |

| [M-H₂O]+ | 296 | 14.0 | Loss of water from the molecular ion.[1] |

| [M-2H₂O]+ | 278 | 9.9 | Loss of two water molecules.[1] |

| 270 | 23.0 | A significant fragment.[1] | |

| 112 | 35.9 | A common fragment in dicarboxylic acids.[1] | |

| 98 | 100.0 | Base peak in the provided spectrum.[1] | |

| 84 | 44.2 | ||

| 55 | 35.7 |

Note: The molecular ion peak ([M]⁺) for this compound (molecular weight 314.46 g/mol ) may be weak or absent in electron ionization (EI) mass spectra. The data presented is from a direct inlet EI-MS.[1]

For the analysis of dicarboxylic acids, derivatization is often employed, especially for gas chromatography-mass spectrometry (GC-MS), to increase volatility.[11] A general protocol for GC-MS analysis is as follows:

-

Derivatization: Convert the carboxylic acid groups to their corresponding esters (e.g., methyl or trimethylsilyl (B98337) esters). For trimethylsilylation, the sample can be treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

-

Injection: Introduce the derivatized sample into the GC-MS system. The sample is vaporized and separated on a chromatographic column.

-

Ionization: As the components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

For techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS), derivatization may not be necessary.[12][13]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(871-70-5) MS [m.chemicalbook.com]

- 2. This compound | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(871-70-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Showing Compound this compound (FDB022239) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]